(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
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Overview
Description
®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable naphthalene derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or rhodium to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and the use of nanocatalysts can be employed to scale up the production while maintaining the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents include palladium, rhodium, hydrogen gas, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the spirocyclic structure .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry
In chemistry, ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, making it useful for studying biological pathways .
Medicine
In medicine, ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide shows promise as a therapeutic agent. It has been investigated for its potential anticancer properties and its ability to modulate specific molecular targets .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival . This modulation can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with potential anticancer effects.
Uniqueness
®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its spirocyclic structure, which imparts distinct pharmacological properties. Unlike simpler piperidine derivatives, this compound can interact with a broader range of molecular targets, making it more versatile in therapeutic applications .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(6R)-N-hydroxy-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-18-8-2-6-16(15(18)20)7-5-11-9-12(14(19)17-21)3-4-13(11)10-16/h3-4,9,21H,2,5-8,10H2,1H3,(H,17,19)/t16-/m0/s1 |
InChI Key |
ZEUBGTOYFVMHLA-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO |
Canonical SMILES |
CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO |
Origin of Product |
United States |
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